molecular formula C24H19FN4O3S B2984042 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 958612-82-3

2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2984042
CAS No.: 958612-82-3
M. Wt: 462.5
InChI Key: JQTMDOCMOBBORJ-UHFFFAOYSA-N
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Description

The compound “2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide” is a structurally complex molecule. It has a molecular formula of C24H19FN4O3S and an average mass of 462.496 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a quinazolin-2-yl group attached to a furylmethyl acetamide group via a 2,3-dihydroimidazo[1,2-c] ring. Additionally, it has a 4-fluorobenzylthio group attached to the 5-position of the imidazo ring .

Scientific Research Applications

Anticancer and Antimicrobial Potential

The chemical compound 2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide, part of the broader family of quinazoline derivatives, has shown significant promise in scientific research due to its potential anticancer and antimicrobial activities. Studies have revealed that certain quinazoline derivatives exhibit a high growth inhibition rate against various human tumor cell lines, including melanoma, leukemia, non-small cell lung cancer, colon cancer, and CNS cancer, highlighting their potential as therapeutic agents in cancer treatment. Additionally, these compounds have demonstrated antibacterial and antifungal activities, indicating their potential use in combating infectious diseases (Antypenko et al., 2016; El-Azab et al., 2017).

Synthesis and Molecular Docking Studies

The synthesis of quinazolinone analogs, including those related to the compound , has been extensively studied, providing insights into their structure-activity relationships and mechanisms of action. Molecular docking studies have predicted the affinity of these substances to various biological targets, such as the epidermal growth factor receptor (EGFR), which is implicated in numerous cancers. These studies support the potential use of quinazolinone derivatives in targeted cancer therapy, offering a promising avenue for the development of new anticancer drugs (Berest et al., 2011; Abu-Melha, 2021).

Anticonvulsant and Analgesic Effects

Beyond their anticancer and antimicrobial properties, certain quinazolinone derivatives have been explored for their anticonvulsant and analgesic effects. Research into these compounds has led to the identification of potential new treatments for neurological disorders, including epilepsy and pain management. This research underscores the versatile therapeutic potential of quinazolinone derivatives in a variety of medical contexts (Bunyatyan et al., 2020).

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3S/c25-16-9-7-15(8-10-16)14-33-24-28-19-6-2-1-5-18(19)22-27-20(23(31)29(22)24)12-21(30)26-13-17-4-3-11-32-17/h1-11,20H,12-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTMDOCMOBBORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)F)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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